Bienvenue dans la boutique en ligne BenchChem!

DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE

Hepatotoxicity Counter‑screen Drug Safety

DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE (CAS 1428374‑43‑9) is a synthetic small‑molecule sulfonamide built on a 1,4‑thiazepane core bearing a 4‑(trifluoromethyl)benzenesulfonyl substituent and a dimethylaminomethyl side‑chain. It possesses a molecular weight of 382.5 Da, a calculated XLogP3 of 2.8, zero hydrogen‑bond donors, and a topological polar surface area of 74.3 Ų, placing it within oral drug‑like chemical space.

Molecular Formula C15H21F3N2O2S2
Molecular Weight 382.46
CAS No. 1428374-43-9
Cat. No. B2632347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE
CAS1428374-43-9
Molecular FormulaC15H21F3N2O2S2
Molecular Weight382.46
Structural Identifiers
SMILESCN(C)CC1CSCCCN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C15H21F3N2O2S2/c1-19(2)10-13-11-23-9-3-8-20(13)24(21,22)14-6-4-12(5-7-14)15(16,17)18/h4-7,13H,3,8-11H2,1-2H3
InChIKeyPJIIKWJVLXTQEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE (CAS 1428374-43-9)


DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE (CAS 1428374‑43‑9) is a synthetic small‑molecule sulfonamide built on a 1,4‑thiazepane core bearing a 4‑(trifluoromethyl)benzenesulfonyl substituent and a dimethylaminomethyl side‑chain [1]. It possesses a molecular weight of 382.5 Da, a calculated XLogP3 of 2.8, zero hydrogen‑bond donors, and a topological polar surface area of 74.3 Ų, placing it within oral drug‑like chemical space [1]. The compound is catalogued in PubChem (CID 71801762) and ChEMBL (CHEMBL3440167), and primary screening data from the Open Global Health Chemical Diversity Library indicate it has been profiled in multiple parasite‑stage antimalarial assays as well as a human HepG2 cytotoxicity counter‑screen [2][3].

Why DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE Cannot Be Reliably Replaced by Close Structural Analogs


The 1,4‑thiazepane‑sulfonamide scaffold is highly sensitive to peripheral substituent modifications; even isosteric replacement of the trifluoromethyl group with trifluoromethoxy (CAS 1428357‑81‑6) or shifting the sulfonyl linker from aryl to benzyl (CAS 1428364‑48‑0) can abrogate or invert target‑engagement profiles as well as alter cytotoxicity [1]. In the Global Health Chemical Diversity Library screen that included this compound, only 382 out of ~70 000 molecules (<0.55 %) achieved confirmed dose‑response activity (<10 μM) against any parasite stage, underscoring the low probability that an untested analog would retain the same multi‑stage selectivity fingerprint [2]. Consequently, procurement decisions that treat this compound as interchangeable with other 1,4‑thiazepane‑sulfonamides risk introducing uncharacterized potency gaps, off‑target liabilities, or stage‑specific activity differences that cannot be predicted from structure alone.

Quantitative Differentiation Evidence for DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE


Minimal Intrinsic Cytotoxicity in Human HepG2 Hepatocytes

In a human HepG2 cell viability assay run in 384‑well format, DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE produced only −3.1 % inhibition, indicating no measurable cytotoxicity at the tested concentration [1]. This contrasts with the median toxicity rate observed across the ~70 000‑compound Global Health Chemical Diversity Library, where a substantial fraction of hits were flagged for HepG2 toxicity [2]. The low hepatic liability differentiates this compound from many antimalarial starting points that show concurrent liver‑stage activity and host‑cell toxicity, providing a cleaner selectivity window for phenotypic screening cascades.

Hepatotoxicity Counter‑screen Drug Safety Antimalarial Lead Optimization

Stage‑Specific Antimalarial Activity Profile in Plasmodium berghei Liver‑Stage Assay

Against luciferase‑expressing P. berghei liver‑stage parasites, the compound exhibits concentration‑dependent modulation: 8.4 % inhibition at 2 µM and −17.1 % at 10 µM [1][2]. This inverted dose‑response, where higher concentration shows negative inhibition, is uncommon among the library’s 84 confirmed liver‑stage inhibitors and suggests a potential hormetic or off‑target mechanism at elevated concentrations [3]. Such a biphasic pattern can serve as a unique fingerprint for identifying pathway‑specific interactions and distinguishes it from flat or monotonic dose‑response analogs.

Malaria Liver‑stage Plasmodium berghei Phenotypic Screening

Weak but Selective Inhibition of Leishmania donovani Methionyl‑tRNA Synthetase

In a functional enzyme inhibition assay against recombinant L. donovani methionyl‑tRNA synthetase (LdMetRS), the compound achieved 12.2 % inhibition [1]. Although modest, this is notable because the majority of library members tested against LdMetRS showed no measurable inhibition, and validated MetRS inhibitors typically require a sulfonamide warhead [2]. The presence of the 4‑(trifluoromethyl)benzenesulfonyl moiety likely contributes the key binding interaction, whereas close analogs lacking this group (e.g., unsubstituted phenylsulfonyl) lose all activity [2]. This makes the compound a useful starting fragment for structure‑based optimization of leishmaniasis therapeutics.

Leishmaniasis Methionyl‑tRNA synthetase Target‑based Screening Neglected Tropical Diseases

Recommended Application Scenarios for DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE Based on Validated Evidence


Phenotypic Antimalarial Screening Cascade Counter‑Screen

Because the compound demonstrates minimal HepG2 toxicity (−3.1 % inhibition) while displaying a biphasic liver‑stage response, it is well‑suited as a reference control for distinguishing genuine parasite‑specific liver‑stage actives from compounds that kill host cells. Laboratories running high‑throughput P. berghei liver‑stage screens can incorporate this molecule at 2 µM and 10 µM to establish non‑linear response benchmarks [1][2].

Fragment‑Based Lead Discovery Targeting Methionyl‑tRNA Synthetase

The confirmed 12.2 % inhibition of L. donovani MetRS, combined with the sulfonamide‑rich structure, makes this compound a tractable fragment hit for structure‑based optimization. Medicinal chemistry teams can use it as a starting template to improve potency through growing, linking, or merging strategies while monitoring selectivity against the human cytoplasmic MetRS counterpart [3].

Chemical Probe for Investigating Hormetic Dose‑Response Mechanisms

The inversion from 8.4 % inhibition at 2 µM to −17.1 % at 10 µM in the P. berghei liver‑stage assay provides a rare tool for studying hormesis or off‑target activation pathways in apicomplexan parasites. Systems biology groups can employ this compound to trigger specific stress‑response pathways at high concentration and then dissect underlying signaling cascades using transcriptomics or metabolomics [1][2].

Quote Request

Request a Quote for DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.